Carboxyatractylate is a potent and highly specific inhibitor of the Adenine Nucleotide Translocator (ANT), a protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a derivative of atractyloside, a toxic glycoside found in the Mediterranean thistle Atractylis gummifera. [, , , , ] Carboxyatractylate is often used in conjunction with another ANT inhibitor, bongkrekic acid, to study the different conformational states of the ANT. [, , , , , , , , , ]
Carboxyatractylate can be synthesized through several methods, predominantly involving extraction from plant sources. The synthesis process typically includes:
The yield from this process can vary based on the specific conditions employed, such as the solvent ratios and the number of chromatographic steps taken .
Carboxyatractylate has a complex molecular structure characterized by a diterpenoid backbone. Its molecular formula is , and it features several functional groups including:
The structural elucidation has been achieved using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity . The presence of these functional groups contributes to its biological activity, particularly its ability to interact with mitochondrial proteins.
Carboxyatractylate participates in several significant chemical reactions, primarily involving:
These reactions highlight its role as a potent bioactive compound with implications for both toxicity and therapeutic applications.
The mechanism of action of carboxyatractylate primarily revolves around its interaction with mitochondrial proteins:
This multifaceted mechanism underscores its potential utility in research related to metabolic diseases and mitochondrial dysfunction.
Carboxyatractylate exhibits distinct physical and chemical properties:
These properties are critical for its application in laboratory settings and pharmacological studies .
Carboxyatractylate has a range of scientific applications due to its biological activities:
The ongoing research into carboxyatractylate continues to reveal new insights into its biological significance and potential applications across various fields.
The adenine nucleotide translocator (ANT), a critical inner mitochondrial membrane protein, facilitates ADP/ATP exchange to support cellular energetics. Carboxyatractylate (CAT) binds ANT with exceptional specificity and affinity, arresting this transport cycle.
CAT inhibits ANT by locking its substrate-binding cavity in a cytoplasmic-open conformation. Structural analyses reveal CAT's carboxyl group forms salt bridges with conserved arginine residues (R79, R279, R136) in ANT's central cavity, achieving a dissociation constant (Kd) < 10 nM [1] [4] [8]. This interaction sterically obstructs nucleotide access while enhancing the structural rigidity of transmembrane helices H2, H5, and H6. Single-molecule force spectroscopy demonstrates CAT binding increases the kinetic stability of helix H2 by 9 orders of magnitude while modulating the flexibility of H5 and H6 [4].
Table 1: Key Structural Features of CAT-ANT Binding
Interaction Target | Structural Consequence | Energetic Effect |
---|---|---|
Arginine residues (R79, R136, R279) | Salt bridge formation | ΔG = -12.3 kcal/mol |
Hydrophobic binding pocket | Van der Waals contacts | Kd < 10 nM |
Transmembrane helix H2 | Reduced conformational flexibility | 9-order magnitude stability increase |
Matrix gate interface | Steric occlusion | Nucleotide access blockade |
CAT functions as a stoichiometric tight-binding inhibitor due to its sub-nanomolar affinity and slow dissociation rate. Ackermann-Potter analysis of CAT-inhibited proteoliposomes demonstrates that CAT concentration directly determines the fraction of non-functional ANT molecules, enabling precise quantification of active translocators. Studies show only 5-10% of reconstituted ANT protein remains functional post-CAT treatment, revealing significant inefficiencies in mitochondrial reconstitution systems [1] [9]. This tight-binding property allows CAT to inhibit ANT at concentrations orders of magnitude lower than cellular adenine nucleotide levels.
By halting nucleotide-dependent proton consumption by ATP synthase, CAT indirectly elevates ΔΨ initially. However, sustained ANT inhibition triggers ΔΨ fluctuations through compensatory mechanisms. Single-mitochondria imaging reveals CAT potentiates Ca²⁺-induced ΔΨ oscillations (frequency: 2.3 ± 0.4 events/min) that are abolished by ruthenium red (a Ca²⁺ uniporter blocker) [3]. CAT also sensitizes the mitochondrial permeability transition pore, with ΔΨ collapse occurring at 30% lower Ca²⁺ thresholds in CAT-treated mitochondria [6]. Furthermore, CAT increases basal proton leak by 40-60% in muscle mitochondria by activating uncoupling proteins (UCPs) and ANT's intrinsic uncoupling activity [5] [10].
Table 2: Multilevel Effects of CAT on Mitochondrial Bioenergetics
Parameter | Immediate Effect | Long-Term Consequence | Experimental System |
---|---|---|---|
ADP/ATP exchange | Complete arrest (IC50 < 50 nM) | Respiratory inhibition (70-90%) | Hepatocytes [7] |
Membrane potential | Transient hyperpolarization | Ca²⁺-sensitive oscillations → Collapse | Single mitochondria imaging [3] |
Proton leak | 40-60% conductance increase | Compromised ATP yield | UCP3-KO mice [10] |
Calcium retention capacity | 30% reduction | Permeability transition pore opening | Heart mitochondria [6] |
CAT binding triggers allosteric restructuring of ANT's transmembrane domains. Comparative analyses of CAT-bound versus bongkrekic acid (BA)-bound ANT structures reveal:
Table 3: Conformational States of ANT in Inhibitor-Bound Conditions
Structural Element | CAT-Bound State (Cytoplasmic-Open) | BA-Bound State (Matrix-Open) | Functional Implication |
---|---|---|---|
Salt bridge network | Cytoplasmic network stabilized | Matrix network stabilized | Directional locking |
Central cavity diameter | < 5 Å | 18 Å | Substrate exclusion vs. access |
Transmembrane helix H2 | Rigidified (koff = 10⁻⁷ s⁻¹) | Flexible (koff = 10² s⁻¹) | Kinetic trapping |
Matrix helices (h12, h34, h56) | Compressed toward intermembrane space | Extended toward matrix | Altered solvent accessibility |
These conformational shifts demonstrate ANT's exceptional structural plasticity and explain CAT's irreversible inhibition under physiological conditions. The CAT-bound state represents a non-transportable abortive complex that requires inhibitor dissociation and free energy input from substrate binding to re-enter the transport cycle [6] [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7